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molecular formula C17H19FN2 B8406647 4-(1-Benzyl-pyrrolidin-3-yl)-2-fluoro-phenylamine

4-(1-Benzyl-pyrrolidin-3-yl)-2-fluoro-phenylamine

Cat. No. B8406647
M. Wt: 270.34 g/mol
InChI Key: ZAJJZKNBZLXIOI-UHFFFAOYSA-N
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Patent
US08470810B2

Procedure details

1-Benzyl-3-(3-fluoro-4-nitro-phenyl)-pyrrolidine (550 mg, 1.83 mmol) was dissolved in methanol (30 ml), tin dichloride (3.125 g, 16.48 mmol) was added, and the reaction mixture stirred at reflux for 2 h. The methanol was evaporated, 1 N sodium hydroxide (60 ml) and ethyl acetate were added and stirring continued. The tin salts were filtered off, the organic phase was separated, dried over magnesium sulfate, filtered, and the solvent evaporated under reduced pressure to yield an oil (400 mg).
Name
1-Benzyl-3-(3-fluoro-4-nitro-phenyl)-pyrrolidine
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.125 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[C:15]([F:22])[CH:14]=2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Sn](Cl)Cl>CO>[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([C:13]2[CH:18]=[CH:17][C:16]([NH2:19])=[C:15]([F:22])[CH:14]=2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-Benzyl-3-(3-fluoro-4-nitro-phenyl)-pyrrolidine
Quantity
550 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.125 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
ADDITION
Type
ADDITION
Details
1 N sodium hydroxide (60 ml) and ethyl acetate were added
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The tin salts were filtered off
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C1=CC(=C(C=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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